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Spinal Muscular Atrophy (SMA) is a rare and devastating genetic neuromuscular disorder

characterized by the loss of motor neurons and progressive muscle weakness. The therapeutic

landscape for SMA has been revolutionized in recent years with the approval of three distinct

disease-modifying therapies: Zolgensma (onasemnogene abeparvovec), Spinraza

(nusinersen), and Evrysdi (risdiplam). This guide provides a comprehensive, data-driven

comparison of these treatments to inform research and clinical perspectives. While direct head-

to-head clinical trials are limited, this document synthesizes available data from pivotal studies

and comparative analyses to offer an objective overview.

Overview of Approved SMA Therapies
The approved treatments for SMA utilize different molecular strategies to address the

underlying genetic cause of the disease—insufficient levels of the Survival Motor Neuron

(SMN) protein.
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Drug Name
Generic

Name

Therapeutic

Approach

Mechanism

of Action

Administratio

n

Manufacture

r

Zolgensma

Onasemnoge

ne

abeparvovec

Gene

Replacement

Therapy

Delivers a

functional

copy of the

SMN1 gene

using an

adeno-

associated

virus

serotype 9

(AAV9)

vector.[1][2]

[3][4]

One-time

intravenous

infusion.[1][3]

Novartis

Gene

Therapies

Spinraza Nusinersen

Antisense

Oligonucleoti

de (ASO)

Modifies the

splicing of

SMN2 pre-

mRNA to

increase the

inclusion of

exon 7,

leading to the

production of

more full-

length,

functional

SMN protein.

[5][6][7][8]

Intrathecal

injection with

four loading

doses

followed by

maintenance

doses every

four months.

[9]

Biogen

Evrysdi Risdiplam Small

Molecule

SMN2

Splicing

Modifier

Orally

administered

small

molecule that

modifies the

splicing of

SMN2 pre-

mRNA to

Daily oral

liquid.[12]

Genentech

(Roche)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://opalbiopharma.com/zolgensma-mechanism-developments-prospects/
https://www.zolgensma-hcp.com/about-zolgensma/moa
https://www.droracle.ai/articles/167914/drug-zolgensma-what-is-its-mechanism-of-action-and-its-uses
https://synapse.patsnap.com/article/what-is-the-mechanism-of-onasemnogene-abeparvovec
https://opalbiopharma.com/zolgensma-mechanism-developments-prospects/
https://www.droracle.ai/articles/167914/drug-zolgensma-what-is-its-mechanism-of-action-and-its-uses
https://biogenlinc.co.uk/en/products/spinraza/mechanism-of-action/
https://www.spinrazahcp.com/en_us/home/why-spinraza/how-spinraza-works.html
https://go.drugbank.com/drugs/DB13161
https://pmc.ncbi.nlm.nih.gov/articles/PMC6026014/
https://www.mdedge.com/neurologyreviews/article/136933/rare-diseases/endear-study-demonstrates-efficacy-nusinersen-infants
https://pmc.ncbi.nlm.nih.gov/articles/PMC8567805/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


increase the

production of

functional

SMN protein

systemically.

[10][11][12]

[13][14]

Comparative Efficacy and Safety Data
The following tables summarize key efficacy and safety findings from pivotal clinical trials for

each drug. It is important to note that patient populations and study designs may differ, making

direct comparisons challenging.

Table 1: Efficacy in Infantile-Onset SMA (Type 1)
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Clinical Trial Drug
Key Efficacy

Outcomes
Source

STR1VE Zolgensma

At 18 months of age,

59% of patients could

sit independently for

≥30 seconds. 91% of

patients survived free

from permanent

ventilation at 14

months of age.[15]

[15][16][17]

ENDEAR Spinraza

41% of infants in the

nusinersen group

achieved a motor

milestone response

on the HINE-2. A 47%

reduction in the risk of

death or permanent

ventilation was

observed compared to

the control group.[10]

[9][18][19]

FIREFISH Evrysdi

After 12 months of

treatment, 29% of

infants could sit

without support for at

least 5 seconds. After

5 years, 91% of

children were alive,

and 81% were alive

without permanent

ventilation.[20]

[20][21][22][23]

Table 2: Efficacy in Later-Onset SMA (Type 2 & 3)
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Clinical Trial Drug
Key Efficacy

Outcomes
Source

CHERISH Spinraza

Statistically significant

improvement in

Hammersmith

Functional Motor

Scale - Expanded

(HFMSE) scores at 15

months compared to

the sham-control

group.

[10]

SUNFISH Evrysdi

Statistically significant

improvement in the

Motor Function

Measure 32 (MFM-32)

total score at 12

months compared to

placebo.[24]

[24][25][26][27]

Table 3: Comparative Survival and Motor Function
(Indirect Comparisons & Meta-Analyses)
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Comparison Key Findings Source

Zolgensma vs. Spinraza (SMA

Type 1)

A head-to-head analysis

suggested Zolgensma

outperformed Spinraza in

achieving a more sustained

clinical response and reducing

the need for supportive care,

though motor function

improvements were

comparable.[5]

[5]

Evrysdi vs. Spinraza (SMA

Type 1)

An indirect treatment

comparison suggested that

children treated with risdiplam

had a 78% reduction in the

rate of death and an 81%

reduction in the rate of death

or permanent ventilation

compared with those treated

with nusinersen.[11][25]

[11][25]

Meta-Analysis of all three

drugs

A meta-analysis of 57 studies

found Zolgensma had a 95%

survival rate, compared to

Evrysdi at 86% and Spinraza

at 60%. Zolgensma was also

the only treatment to reduce

the need for ventilatory

support.

[28]

Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are

summaries of the protocols for pivotal studies of each approved therapy.

Zolgensma (Onasemnogene Abeparvovec)
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STR1VE (NCT03306277): This was a Phase 3, open-label, single-arm, single-dose study in

patients with SMA Type 1 who were less than 6 months of age at the time of gene therapy.

[15][16][17][29] Participants received a one-time intravenous infusion of onasemnogene

abeparvovec at a dose of 1.1 × 10¹⁴ vector genomes per kilogram.[15][17] The co-primary

efficacy outcomes were independent sitting for at least 30 seconds at 18 months of age and

survival at 14 months of age without permanent ventilation.[17]

SPR1NT (NCT03505099): This was a Phase 3, open-label, single-arm study of a single,

one-time intravenous infusion of onasemnogene abeparvovec in pre-symptomatic infants

with a genetic diagnosis of SMA and 2 or 3 copies of the SMN2 gene.[30][31][32][33][34]

Patients were required to be ≤6 weeks of age at the time of treatment.[33][34] The primary

outcome for the two-copy cohort was independent sitting for ≥30 seconds, and for the three-

copy cohort was standing without support for ≥3 seconds.[32]

Spinraza (Nusinersen)
ENDEAR (NCT02193074): This was a Phase 3, randomized, double-blind, sham-procedure

controlled study in infants with infantile-onset SMA (consistent with Type 1).[18][19][35][36]

Participants were randomized 2:1 to receive either intrathecal nusinersen (12 mg equivalent

dose) or a sham procedure.[19] The treatment regimen consisted of four loading doses on

days 1, 15, 29, and 64, followed by maintenance doses every four months.[9] The primary

endpoint was the proportion of motor milestone responders as measured by the

Hammersmith Infant Neurological Examination (HINE).[9]

Evrysdi (Risdiplam)
FIREFISH (NCT02913482): This was a two-part, open-label study in infants aged 1 to 7

months with Type 1 SMA.[21][22][23] Part 1 was a dose-finding study, and Part 2 was a

single-arm study evaluating the efficacy and safety of the selected dose of risdiplam.[21][22]

The primary endpoint for Part 2 was the proportion of infants who could sit without support

for at least 5 seconds after 12 months of treatment.[22]

SUNFISH (NCT02908685): This was a two-part, randomized, placebo-controlled study in

patients aged 2 to 25 years with Type 2 or 3 SMA.[24][25][26][27] Part 1 was a dose-finding

portion, while Part 2 was a randomized, double-blind, placebo-controlled trial.[24] The

primary endpoint was the change from baseline in the MFM-32 total score at 12 months.[24]
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JEWELFISH (NCT03032172): This is an open-label study evaluating the safety, tolerability,

and pharmacodynamics of risdiplam in patients with SMA aged 6 months to 60 years who

were previously treated with other SMA therapies, including nusinersen and onasemnogene

abeparvovec.[28][37][38][39]

Mechanisms of Action: Signaling and Experimental
Workflows
The distinct mechanisms of action of these three therapies are visualized below using the DOT

language for Graphviz.
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Caption: Zolgensma delivers a functional SMN1 gene to motor neurons via an AAV9 vector.

Spinraza & Evrysdi: SMN2 Splicing Modification
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Caption: Spinraza and Evrysdi modify the splicing of SMN2 pre-mRNA to produce more

functional SMN protein.

Experimental Workflow for a Typical SMA Clinical Trial
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Caption: A generalized workflow for pivotal clinical trials in Spinal Muscular Atrophy.
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Conclusion
The availability of Zolgensma, Spinraza, and Evrysdi has profoundly altered the natural history

of Spinal Muscular Atrophy. Each therapy presents a unique profile in terms of mechanism of

action, administration, and clinical data. While gene replacement with Zolgensma offers the

convenience of a one-time treatment, the long-term durability of its effect is still under

investigation. The SMN2-splicing modifiers, Spinraza and Evrysdi, require ongoing

administration but have demonstrated sustained efficacy and have been studied in a broader

age range of patients.

The choice of therapy is a complex decision that depends on various factors, including the type

of SMA, age of the patient, and clinical presentation. The data presented in this guide, derived

from key clinical trials, underscores the significant progress made in the treatment of SMA.

Future research, including direct comparative studies and long-term observational data, will be

crucial to further refine treatment strategies and optimize outcomes for individuals living with

this challenging disease. The ongoing JEWELFISH study, which includes patients previously

treated with other SMA therapies, will provide valuable insights into the potential for sequential

or combination treatment approaches.[28][37][38][39]
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